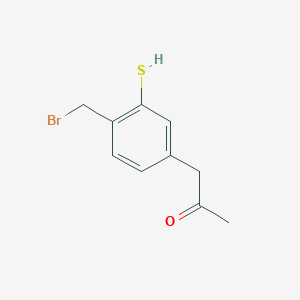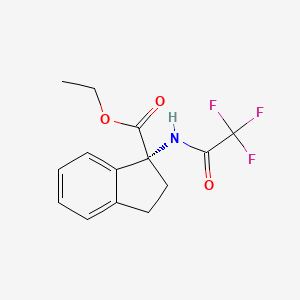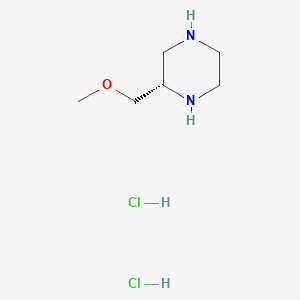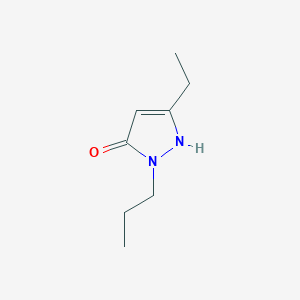
5-Ethyl-2-propyl-pyrazol-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-propyl-pyrazol-3-OL is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-propyl-pyrazol-3-OL can be achieved through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of ethyl hydrazine with 2-propyl-1,3-diketone under acidic conditions can yield the desired pyrazole derivative . Another method involves the [3+2] cycloaddition of alkynes with diazo compounds, which can be catalyzed by transition metals such as copper or silver .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and cost-effective methods. One such method is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation using bromine or other oxidizing agents . This method offers high yields and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-propyl-pyrazol-3-OL undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Dihydropyrazoles
Substitution: Alkylated or acylated pyrazole derivatives
Scientific Research Applications
5-Ethyl-2-propyl-pyrazol-3-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethyl-2-propyl-pyrazol-3-OL involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-Phenyl-3-methylpyrazole: Contains a phenyl group, which imparts different electronic properties and biological activities.
Uniqueness
The ethyl and propyl groups provide a balance of hydrophobicity and steric effects, making it suitable for various chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-ethyl-2-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C8H14N2O/c1-3-5-10-8(11)6-7(4-2)9-10/h6,9H,3-5H2,1-2H3 |
InChI Key |
QEZSDIOGTMJSLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C=C(N1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


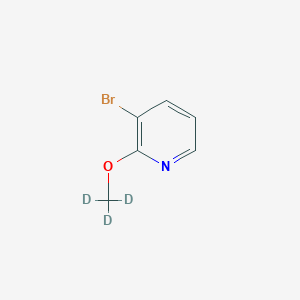
![Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B14035608.png)
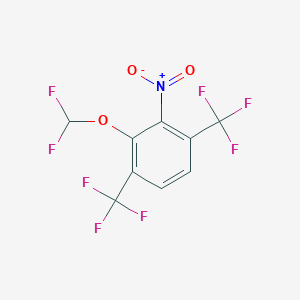
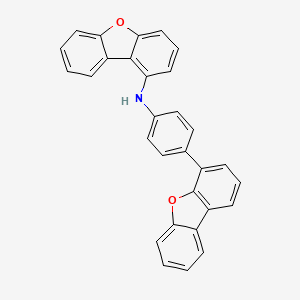
![endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate](/img/structure/B14035626.png)

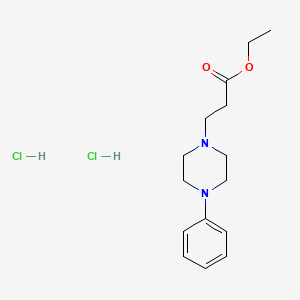
![4-(3,4-Dichlorophenyl)octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B14035633.png)
